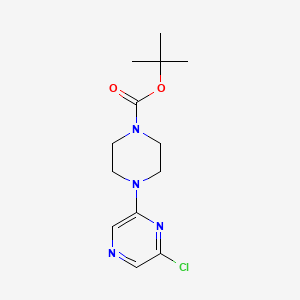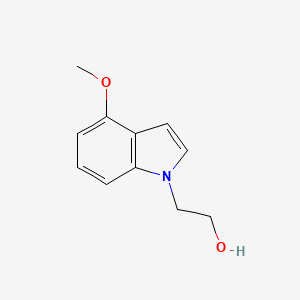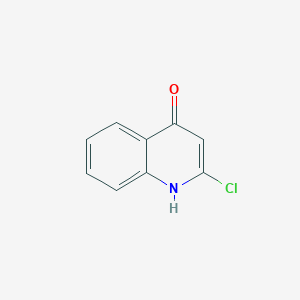
2-Chloro-3,6-dimethylquinoline
Vue d'ensemble
Description
2-Chloro-3,6-dimethylquinoline is a halogenated heterocycle . It has the empirical formula C11H10ClN and a molecular weight of 191.66 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for 2-Chloro-3,6-dimethylquinoline is 1S/C11H10ClN/c1-7-3-4-10-9(5-7)6-8(2)11(12)13-10/h3-6H,1-2H3 . This indicates the presence of a quinoline ring with chlorine and methyl groups attached at the 2nd and 3rd, 6th positions respectively.Physical And Chemical Properties Analysis
2-Chloro-3,6-dimethylquinoline is a solid . It does not have a flash point, indicating that it is not flammable .Applications De Recherche Scientifique
Methods of Application
Results: The use of 2-Chloro-3,6-dimethylquinoline has led to the development of compounds with significant anticancer, antioxidant, anti-inflammatory, and antimalarial activities .
Application in Organic Synthesis
Methods of Application
Results: The synthesis processes have been optimized to improve yields and reduce reaction times, contributing to more efficient production of desired quinoline derivatives .
Application in Green Chemistry
Methods of Application
Results: These methods have resulted in the development of sustainable and greener chemical processes for synthesizing quinoline derivatives .
Application in Heterocyclic Chemistry
Methods of Application
Results: Research has expanded the understanding of heterocyclic chemistry, leading to the discovery of new synthetic pathways and potential drug candidates .
Application in Drug Discovery
Methods of Application
Results: This approach has accelerated the drug discovery process, identifying several promising candidates for further development .
Application in Material Science
Methods of Application
Results: Studies have shown that these materials could have applications in electronics, photonics, and as sensors .
Application in Photodynamic Therapy
Methods of Application
Results: Initial studies have shown that certain derivatives can effectively generate singlet oxygen and have a high phototoxicity against cancer cells in vitro .
Application in Agrochemical Research
Methods of Application
Results: Some derivatives have displayed promising results as potent herbicidal agents, offering a new approach to weed control .
Application in Fluorescent Probes
Methods of Application
Results: The resulting probes have been used to image cellular processes with high specificity and sensitivity .
Application in Corrosion Inhibition
Methods of Application
Results: Some studies have found that these compounds can significantly reduce the rate of corrosion on metal surfaces .
Application in Quantum Dots Synthesis
Methods of Application
Results: Quantum dots synthesized using this compound have shown potential for use in electronic displays and solar cells .
Application in Chemical Sensors
Methods of Application
Results: These sensors have demonstrated high selectivity and sensitivity for various analytes, making them useful for monitoring and diagnostic purposes .
Application in Synthetic Dyes
Methods of Application
Results: The synthesized dyes exhibit excellent color fastness and a broad spectrum of hues, enhancing the quality and durability of materials .
Application in Antiviral Research
Methods of Application
Results: Some derivatives have shown promising activity against various RNA viruses, including potential efficacy against SARS-CoV-2 .
Application in Catalysis
Methods of Application
Results: The resulting catalysts have been used to improve the yields and selectivity of numerous chemical reactions .
Application in Neurodegenerative Disease Research
Methods of Application
Results: Early studies indicate that some derivatives may have neuroprotective effects and could lead to the development of new treatments .
Application in Solar Energy
Methods of Application
Results: These materials have shown potential in increasing the efficiency and lowering the cost of solar cells .
Application in Environmental Monitoring
Methods of Application
Results: These sensors provide rapid and accurate detection of pollutants, aiding in environmental protection efforts .
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-3,6-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-3-4-10-9(5-7)6-8(2)11(12)13-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBZFZKRCZPILH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577116 | |
| Record name | 2-Chloro-3,6-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,6-dimethylquinoline | |
CAS RN |
132118-28-6 | |
| Record name | 2-Chloro-3,6-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3,6-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















